2-(5-Chloro-1-benzofuran-2-yl)ethan-1-ol
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Overview
Description
2-(5-Chloro-1-benzofuran-2-yl)ethan-1-ol is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a chloro substituent at the 5-position of the benzofuran ring and an ethan-1-ol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloro-1-benzofuran-2-yl)ethan-1-ol typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of appropriate catalysts and reaction conditions, are applied to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Chloro-1-benzofuran-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro substituent can be reduced to form the corresponding benzofuran derivative without the chloro group.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-(5-Chloro-1-benzofuran-2-yl)ethanal or 2-(5-Chloro-1-benzofuran-2-yl)ethanoic acid.
Reduction: Formation of 2-(1-Benzofuran-2-yl)ethan-1-ol.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
2-(5-Chloro-1-benzofuran-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-1-benzofuran-2-yl)ethan-1-ol is not fully understood. its biological activities are believed to be mediated through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes . Further research is needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
2-(1-Benzofuran-2-yl)ethan-1-ol: Lacks the chloro substituent, which may affect its biological activity and chemical reactivity.
5-Bromo-1-benzofuran-2-yl derivatives: Similar structure but with a bromo substituent, which can influence its reactivity and applications.
Uniqueness: The presence of the chloro substituent in 2-(5-Chloro-1-benzofuran-2-yl)ethan-1-ol imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H9ClO2 |
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Molecular Weight |
196.63 g/mol |
IUPAC Name |
2-(5-chloro-1-benzofuran-2-yl)ethanol |
InChI |
InChI=1S/C10H9ClO2/c11-8-1-2-10-7(5-8)6-9(13-10)3-4-12/h1-2,5-6,12H,3-4H2 |
InChI Key |
RNPSUZKHHXBHGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(O2)CCO |
Origin of Product |
United States |
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